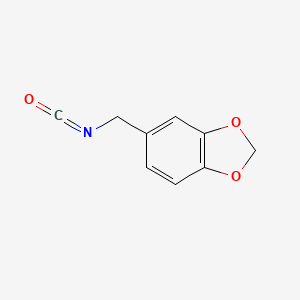

5-(isocyanatomethyl)-2H-1,3-benzodioxole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(isocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUNOJGBBOBVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579769 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71217-46-4 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(isocyanatomethyl)-2H-1,3-benzodioxole chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(Isocyanatomethyl)-2H-1,3-benzodioxole

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of reactive intermediates is paramount. Among these, isocyanates serve as powerful electrophilic building blocks for the construction of diverse molecular architectures. This guide provides a comprehensive technical overview of this compound, also known as 3,4-methylenedioxybenzyl isocyanate. This compound uniquely combines the high reactivity of the isocyanate functional group with the well-recognized benzodioxole scaffold, a privileged structure in medicinal chemistry. Our objective is to furnish researchers, chemists, and drug development professionals with a detailed understanding of its chemical properties, reactivity, and practical applications, grounded in established scientific principles and experimental evidence.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring fused to a five-membered dioxole ring, with an isocyanatomethyl substituent.[1][2] This structure is the foundation of its chemical behavior, blending the aromaticity and electronic influence of the benzodioxole system with the potent electrophilicity of the isocyanate group.

The benzodioxole moiety, often referred to as a methylenedioxyphenyl (MDP) group, is a common structural motif in numerous natural products and pharmacologically active molecules. Its presence can influence metabolic stability, receptor binding, and overall pharmacokinetic properties.[3][4] The isocyanate group, with its R−N=C=O functionality, is a key reactive handle for forming stable covalent bonds with a wide array of nucleophiles.[5]

Below is a summary of its key physicochemical properties, essential for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 71217-46-4 | [1][6][7] |

| Molecular Formula | C₉H₇NO₃ | [1][7][8] |

| Molecular Weight | 177.16 g/mol | [1][7][8] |

| Appearance | Colorless to Yellow Liquid | [9] |

| IUPAC Name | 5-(isocyanatomethyl)-1,3-benzodioxole | [1][7] |

| Synonyms | 3,4-Methylenedioxybenzyl isocyanate, Piperonyl isocyanate | [1][6][10] |

| SMILES | C1OC2=C(O1)C=C(C=C2)CN=C=O | [1][6][7] |

| InChI Key | RIUNOJGBBOBVDE-UHFFFAOYSA-N | [1][6][7] |

The Electrophilic Heart: Reactivity of the Isocyanate Group

The chemical utility of this compound is dominated by the isocyanate functional group. The carbon atom in the -N=C=O group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This renders it susceptible to nucleophilic attack.[11] Isocyanates are, therefore, powerful reagents for forming stable linkages, most notably urethanes (carbamates) and ureas.

The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the isocyanate. This concerted process results in the formation of a new covalent bond.

Caption: Common synthetic routes to isocyanates.

Spectroscopic Characterization

Unambiguous characterization of this compound is critical for confirming its identity and purity. Spectroscopic methods provide distinct fingerprints for its unique structure.

[12][13][14][15]* Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the range of 2250–2275 cm⁻¹ . Other expected signals include aromatic C-H stretching (>3000 cm⁻¹), C=C stretching (~1600 cm⁻¹), and characteristic C-O-C stretches of the dioxole ring. *[12] Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The spectrum will show distinct signals for the three types of protons:

- Aromatic protons on the benzodioxole ring (typically 3H, appearing in the aromatic region ~6.7-7.0 ppm).

- Methylene protons of the dioxole ring (-O-CH₂-O-), appearing as a singlet around 5.9-6.1 ppm.

- Benzylic methylene protons adjacent to the isocyanate group (-CH₂-NCO), appearing as a singlet around 4.3-4.5 ppm.

- ¹³C NMR: Key signals would include:

- The isocyanate carbon (-N=C=O) around 120-130 ppm.

- Multiple signals for the aromatic carbons.

- The dioxole methylene carbon (-O-CH₂-O-) around 101 ppm.

- The benzylic methylene carbon (-CH₂-NCO) around 45-50 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 177.04). Common fragmentation patterns would involve the loss of the NCO group or cleavage at the benzylic position.

Safety, Handling, and Storage

As a highly reactive chemical, this compound requires careful handling. The primary hazards are associated with the isocyanate group.

[9][16]| Hazard Category | Description | Precautionary Measures | | :--- | :--- | :--- | | Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |[9][17][18] Avoid direct contact and inhalation. Use only in a well-ventilated area or chemical fume hood. |[17][18][19] | Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. |[9][18] Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |[9][17] | Sensitization | May cause allergy, asthma symptoms, or breathing difficulties if inhaled. May cause an allergic skin reaction. |[9][16] Individuals with prior sensitivity to isocyanates should not handle this compound. Ensure adequate ventilation. |[16] | Reactivity | Reacts with water, alcohols, amines, and strong oxidizing agents. |[9][17] Store away from incompatible materials. Handle under anhydrous conditions. |[17]

Storage Protocol:

-

Condition: Store in a cool, dry, and well-ventilated area. *[17][19] Container: Keep container tightly closed and sealed. *[17] Atmosphere: Store under an inert gas (e.g., nitrogen) to protect from moisture. *[17] Incompatibilities: Segregate from water, alcohols, amines, bases, and strong oxidizing agents.

Experimental Protocol: Synthesis of an Aryl Urea Derivative

This protocol provides a self-validating system for synthesizing a urea derivative, a common application for this reagent. The causality behind each step is explained to ensure both success and safety.

Objective: To synthesize N-(4-methoxyphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea.

Reaction: 5-(isocyanatomethyl)-1,3-benzodioxole + p-Anisidine → N-(4-methoxyphenyl)-N'-(1,3-benzodioxol-5-ylmethyl)urea

Materials & Reagents:

-

5-(isocyanatomethyl)-1,3-benzodioxole (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon line

-

Syringes

Methodology:

-

System Preparation (Causality: Preventing Hydrolysis):

-

Dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of dry nitrogen or argon. This removes adsorbed water, which would otherwise consume the isocyanate.

-

-

Reagent Dissolution (Causality: Ensuring Homogeneous Reaction):

-

In the dried round-bottom flask under an inert atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.

-

-

Isocyanate Addition (Causality: Controlled Reaction):

-

Using a dry syringe, slowly add 5-(isocyanatomethyl)-1,3-benzodioxole (1.0 eq) to the stirred solution of p-anisidine at room temperature. The reaction is often exothermic; for larger scales, an ice bath may be necessary to maintain control. Slow addition prevents localized heating and potential side reactions.

-

-

Reaction Monitoring (Causality: Verifying Completion):

-

Allow the reaction to stir at room temperature. The reaction is typically rapid. Monitor its progress using Thin Layer Chromatography (TLC), checking for the consumption of the starting materials. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the limiting reagent confirms completion.

-

-

Product Isolation (Causality: Purification):

-

Upon completion, the urea product often precipitates from the non-polar solvent (DCM). If so, collect the solid product by vacuum filtration.

-

If the product remains in solution, concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification and Validation (Causality: Ensuring Purity):

-

Wash the collected solid with a small amount of cold solvent (e.g., DCM or diethyl ether) to remove any unreacted starting materials.

-

Dry the purified solid under vacuum.

-

Validate the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the data to expected values. The IR spectrum should show the disappearance of the sharp isocyanate peak (~2270 cm⁻¹) and the appearance of a urea carbonyl stretch (~1640 cm⁻¹).

-

References

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry. [Link]

-

Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. ACS Publications. [Link]

-

Isocyanate - Wikipedia. Wikipedia. [Link]

-

Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). ResearchGate. [Link]

-

Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. [Link]

-

Organic Chemistry/Isocyanate. Wikibooks. [Link]

-

1.2.1 - Isocyanate Reactions. Poliuretanos. [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Reactions of CO2 with Amines. University of Porto Institutional Repository. [Link]

-

THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Science Publishing. [Link]

-

5-(Isocyanatomethyl)-1,3-benzodioxole, 97%, Thermo Scientific 250 mg. Fisher Scientific. [Link]

-

SAFETY DATA SHEET - 5-(Isocyanatomethyl)-1,3-benzodioxole. Fisher Scientific. [Link]

-

SAFETY DATA SHEET - MONDUR 1566. Covestro Solution Center. [Link]

- Isocyanate derivatizing agent and methods of production and use.

-

Understanding 5-Methyl-1,3-benzodioxole: Synthesis, Properties, and Applications in Chemical Intermediates. LinkedIn. [Link]

-

Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

-

Isocyanate synthesis by substitution. Organic Chemistry Portal. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

-

How To Get Isocyanate? ACS Omega. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment. [Link]

-

1,3-Benzodioxole - Wikipedia. Wikipedia. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5. YouTube. [Link]

- Synthetic method of piperonal.

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

1,3-Benzodioxole. NIST WebBook. [Link]

-

Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Cheméo. [Link]

-

Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

-

Unit 14 PDF. Scribd. [Link]

-

1,3-Benzodioxole, 5-propyl-. NIST WebBook. [Link]

Sources

- 1. Benzodioxoles | Fisher Scientific [fishersci.co.uk]

- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. 5-(Isocyanatomethyl)-1,3-benzodioxole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 7. 5-(Isocyanatomethyl)-1,3-benzodioxole, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. fishersci.be [fishersci.be]

- 10. 5-(ISOCYANATOMETHYL)-1,3-BENZODIOXOLE | 71217-46-4 [amp.chemicalbook.com]

- 11. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. lehigh.edu [lehigh.edu]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-(isocyanatomethyl)-2H-1,3-benzodioxole

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis and characterization of 5-(isocyanatomethyl)-2H-1,3-benzodioxole, a valuable building block in medicinal chemistry and materials science. The benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds, while the isocyanate group offers a versatile handle for a wide range of chemical transformations, including the formation of ureas, carbamates, and other important functional groups. This document details two plausible and robust synthetic pathways, supported by mechanistic insights and detailed experimental protocols. Furthermore, a thorough characterization of the target molecule using modern spectroscopic techniques is presented.

Introduction to this compound

The unique combination of the rigid, electron-rich 1,3-benzodioxole scaffold and the highly reactive isocyanate functionality makes this compound a molecule of significant interest. The benzodioxole ring system is present in a variety of bioactive molecules, contributing to their binding affinity and pharmacokinetic properties. The isocyanate group, a powerful electrophile, readily reacts with nucleophiles such as alcohols, amines, and water, enabling the construction of diverse molecular architectures. This reactivity is harnessed in the synthesis of pharmaceuticals, agrochemicals, and polymers.

This guide will explore two primary synthetic strategies for the preparation of this compound:

-

Route 1: The Curtius Rearrangement of a suitable acyl azide precursor. This classic transformation provides a reliable method for the conversion of carboxylic acid derivatives to isocyanates.[1][2]

-

Route 2: Phosgenation of the corresponding primary amine. This industrial-scale method offers a direct conversion of an amine to an isocyanate.[3]

Each route will be discussed in detail, including the synthesis of necessary precursors, step-by-step experimental procedures, and the underlying chemical principles.

Synthetic Strategies

Route 1: Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[4] This reaction is known for its high yields and tolerance of a wide range of functional groups.[1] The proposed synthetic sequence commences with the commercially available 1,3-benzodioxole.

Diagram 1: Synthetic Pathway via Curtius Rearrangement

Caption: Proposed synthetic pathway for this compound via the Curtius rearrangement.

Step 1: Synthesis of 5-(Chloromethyl)-1,3-benzodioxole

This initial step involves the chloromethylation of 1,3-benzodioxole. This reaction should be performed in a well-ventilated fume hood due to the use of formaldehyde and hydrochloric acid.

-

To a solution of 1,3-benzodioxole in a suitable inert solvent (e.g., benzene or dichloromethane), add paraformaldehyde and concentrated hydrochloric acid.[5][6]

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 5-(Azidomethyl)-1,3-benzodioxole

The chloromethyl group is then converted to an azidomethyl group via nucleophilic substitution.

-

Dissolve 5-(chloromethyl)-1,3-benzodioxole in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution and heat the mixture. The reaction progress can be monitored by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azide.

Step 3 & 4: Oxidation to 1,3-Benzodioxole-5-carboxylic acid

A more direct approach to the acyl azide precursor involves starting from piperonal (1,3-benzodioxole-5-carbaldehyde), which is commercially available.

-

Oxidize piperonal to 1,3-benzodioxole-5-carboxylic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent.

-

The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

-

After the reaction is complete, the product is isolated by acidification and filtration or extraction.

Step 5: Formation of 1,3-Benzodioxole-5-carbonyl azide

The carboxylic acid is converted to the corresponding acyl azide. This is a critical step, and the acyl azide intermediate can be explosive; therefore, it should be handled with extreme care and not isolated if possible.

-

A one-pot procedure using diphenylphosphoryl azide (DPPA) is a safer alternative.[1] In this method, the carboxylic acid is reacted directly with DPPA in the presence of a base like triethylamine.

-

Alternatively, the carboxylic acid can be converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with sodium azide.[7]

Step 6: Curtius Rearrangement to this compound

The acyl azide undergoes thermal rearrangement to the isocyanate.

-

If generated in situ using DPPA, the reaction mixture is typically heated in an inert solvent like toluene or dioxane.[7]

-

The rearrangement is accompanied by the evolution of nitrogen gas. The reaction is monitored by the cessation of gas evolution and by TLC or IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation.

Route 2: Synthesis via Phosgenation

Phosgenation is a widely used industrial method for the synthesis of isocyanates from primary amines.[3] This route requires the synthesis of the precursor, 5-(aminomethyl)-1,3-benzodioxole. Phosgene and its derivatives (diphosgene, triphosgene) are highly toxic and must be handled with extreme caution in a specialized chemical fume hood with appropriate safety measures in place.

Diagram 2: Synthetic Pathway via Phosgenation

Caption: Proposed synthetic pathway for this compound via phosgenation.

Step 1: Synthesis of 5-(Aminomethyl)-1,3-benzodioxole

The primary amine can be synthesized from 5-(chloromethyl)-1,3-benzodioxole using the Gabriel synthesis to avoid the formation of secondary and tertiary amine byproducts.[8]

-

Gabriel Synthesis: React 5-(chloromethyl)-1,3-benzodioxole with potassium phthalimide in a suitable solvent like DMF.[9]

-

The resulting N-(1,3-benzodioxol-5-ylmethyl)phthalimide is then treated with hydrazine hydrate in a solvent such as ethanol to cleave the phthalimide group and liberate the primary amine.[8]

-

The product is isolated after an appropriate workup and purification.

Step 2: Phosgenation of 5-(Aminomethyl)-1,3-benzodioxole

The phosgenation of the primary amine yields the target isocyanate. The use of triphosgene is a safer laboratory alternative to gaseous phosgene.[10]

-

Dissolve 5-(aminomethyl)-1,3-benzodioxole in an inert aprotic solvent (e.g., chlorinated hydrocarbons like dichloromethane or toluene) in a reaction vessel equipped for handling toxic gases.[11]

-

Add a non-nucleophilic base, such as triethylamine, to the solution.

-

Slowly add a solution of triphosgene in the same solvent at a low temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux to ensure complete reaction.[3]

-

The reaction is monitored by TLC or IR spectroscopy.

-

Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure. The crude isocyanate can be purified by vacuum distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Technique | Expected Data |

| ¹H NMR | Predicted δ (ppm) in CDCl₃: 6.85-6.70 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 4.35 (s, 2H, Ar-CH₂-NCO) |

| ¹³C NMR | Predicted δ (ppm) in CDCl₃: 148.2, 147.5, 130.0, 125.0 (C=O of NCO), 121.0, 108.5, 108.0, 101.5 (O-CH₂-O), 46.0 (Ar-CH₂) |

| IR Spectroscopy | Strong, sharp absorption band around 2270 cm⁻¹ characteristic of the -N=C=O asymmetric stretch.[3][7] |

| Mass Spectrometry | Expected m/z: Molecular ion [M]⁺ at 177.04. Key fragmentation peaks corresponding to the loss of NCO (m/z 135) and the tropylium-like ion from the benzodioxole moiety.[12] |

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the substituted benzene ring. A characteristic singlet around 5.95 ppm is anticipated for the two equivalent protons of the methylenedioxy group. A singlet further downfield, around 4.35 ppm, would correspond to the methylene protons adjacent to the isocyanate group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with the two oxygen-bearing carbons appearing at lower field. A signal around 125.0 ppm is expected for the carbonyl carbon of the isocyanate group. The methylene carbon of the O-CH₂-O group should appear around 101.5 ppm, and the benzylic carbon adjacent to the isocyanate group is predicted to be around 46.0 ppm.

-

IR Spectroscopy: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O) in the region of 2250-2280 cm⁻¹.[3][7] The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) from the starting amine (in the phosgenation route) or the absence of the azide peak (around 2100-2160 cm⁻¹) from the precursor (in the Curtius route) would confirm the completion of the reaction.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 177, corresponding to the molecular weight of the target compound. A significant fragment ion at m/z 135 would result from the loss of the isocyanate group (•NCO). Further fragmentation of the benzodioxole moiety would also be observed.[12]

Conclusion

This technical guide has outlined two viable and well-established synthetic routes for the preparation of this compound. The Curtius rearrangement offers a classic and reliable laboratory-scale synthesis, while the phosgenation of the corresponding primary amine is a more direct and industrially scalable approach, albeit one that requires specialized handling of hazardous reagents. The provided experimental protocols and mechanistic discussions offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. The detailed characterization data will be instrumental in confirming the identity and purity of the final product, enabling its confident use in subsequent research and development endeavors.

References

- An In-depth Technical Guide to the Curtius Rearrangement of m-Nitrobenzoyl Azide. Benchchem.

- Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine. 2024.

- Curtius rearrangement. Wikipedia.

- 5-CHLORO-1,3-BENZODIOXOLE synthesis. ChemicalBook.

- General approach to prepare polymers bearing pendant isocyan

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.

- Process for preparing isocyanates from primary amines which are not readily dissolved.

- Gabriel Synthesis.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.

- Continuous process for the hot phosgenation of amines.

- Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega. 2023.

- Benzyl isocyanate. National Institute of Standards and Technology.

- Synthesis of 6-propyl-5-chloromethyl-1,3-benzodioxole. PrepChem.com.

- Premium Quality 5-(Chloromethyl)-1,3-benzodioxole | Manufacturer & Supplier.

- Process for synthesising heliotropine and its derivatives.

- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Medi

- An In-depth Technical Guide to the Synthesis and Characterization of 5-azido-2H-1,3-benzodioxole. Benchchem.

- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- Mass Spectrometry - Fragmentation P

- Supporting Information Electrochemical Intramolecular C-H/N-H Functionalization for the Synthesis of Isoxazolidine- Fused Isoqui. The Royal Society of Chemistry.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. 2025.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. 2022.

- Theory analysis of mass spectra of long-chain isocyanates | Request PDF.

- Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

- 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase.

- 1,3-Benzodioxole(274-09-9) 1H NMR spectrum. ChemicalBook.

- Mass Spectrometry: Fragment

- Mass Spectrometry Fragment

- Supporting Information for: Copper-Catalyzed Denitrogenative [3+2] Cycloaddition of Azides and Alkynes. The Royal Society of Chemistry.

- Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with. Beilstein Journals.

- 1,3-Benzodioxole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1,3-Benzodioxole-5-propanoic acid, .beta.-[(2-furanylcarbonyl)amino]- - Optional[13C NMR].

- Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentic

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0106138A1 - Continuous process for the hot phosgenation of amines - Google Patents [patents.google.com]

- 3. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. innospk.com [innospk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 11. WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved - Google Patents [patents.google.com]

- 12. Benzyl isocyanate [webbook.nist.gov]

An In-Depth Technical Guide to the Reactivity of 5-(isocyanatomethyl)-1,3-benzodioxole with Primary Amines

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reactivity of 5-(isocyanatomethyl)-1,3-benzodioxole with primary amines. The formation of N,N'-substituted ureas through this reaction is a cornerstone of synthetic and medicinal chemistry. This document elucidates the underlying reaction mechanism, explores the kinetics, and details the critical experimental parameters that influence reaction outcomes. A field-tested, step-by-step protocol is provided, alongside expected analytical characterizations and essential safety protocols for handling isocyanate compounds. The significance of the 1,3-benzodioxole scaffold, a privileged structure in pharmacologically active compounds, is a central theme, highlighting the utility of this reaction in drug discovery and development.

Introduction: The Significance of the 1,3-Benzodioxole Moiety and Isocyanate Chemistry

The 1,3-benzodioxole (also known as methylenedioxyphenyl or piperonyl) scaffold is a prominent structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its presence is associated with anti-inflammatory, anticancer, and antihypertensive properties, making it a structure of significant interest in medicinal chemistry.[2] The title compound, 5-(isocyanatomethyl)-1,3-benzodioxole (CAS 71217-46-4), serves as a versatile building block for introducing this valuable pharmacophore into larger molecular frameworks.[3]

Isocyanates (R-N=C=O) are highly reactive electrophilic intermediates known for their rapid and efficient reaction with nucleophiles such as primary and secondary amines.[4][5] This reaction, a nucleophilic addition to the carbonyl carbon of the isocyanate group, yields substituted ureas, a functional group prevalent in many FDA-approved drugs and biologically active compounds.[6] The combination of the privileged 1,3-benzodioxole scaffold with the robust and high-yielding urea formation reaction provides a powerful strategy for the synthesis of novel chemical entities with potential therapeutic applications.

This guide will focus on the fundamental reactivity of 5-(isocyanatomethyl)-1,3-benzodioxole with primary amines, providing the technical insights necessary for its successful application in a research and development setting.

Core Reactivity and Mechanism

The fundamental reaction between 5-(isocyanatomethyl)-1,3-benzodioxole and a primary amine (R'-NH₂) results in the formation of a disubstituted urea, specifically an N-((1,3-benzodioxol-5-yl)methyl)-N'-alkyl/aryl urea.

The Nucleophilic Addition Mechanism

The reaction proceeds via a straightforward and generally accepted nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea linkage.[7]

The reaction is typically very fast and exothermic. In most cases, it proceeds to completion without the need for a catalyst.[8] Studies on similar systems, such as the reaction of phenyl isocyanate with primary amines in aqueous solution, have shown that the reaction follows simple second-order kinetics—first order with respect to the amine and first order with respect to the isocyanate.[9]

Figure 1: General mechanism for the reaction of 5-(isocyanatomethyl)-1,3-benzodioxole with a primary amine.

Kinetics and Reactivity Factors

The reaction between aliphatic primary amines and aromatic or benzylic isocyanates is known to be extremely rapid, with reaction half-lives that can be on the order of milliseconds.[10] Several factors influence the rate of this reaction:

-

Amine Nucleophilicity: The reactivity of the primary amine is directly related to its nucleophilicity. Electron-donating groups on the R' group of the amine increase the electron density on the nitrogen, making it a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction.

-

Steric Hindrance: Significant steric bulk on either the primary amine or around the isocyanate group can hinder the approach of the nucleophile to the electrophilic carbon, thereby reducing the reaction rate. Primary amines are generally more reactive than secondary amines, in part due to less steric hindrance.[11]

-

Solvent Effects: The reaction is typically performed in anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF).[8] The choice of solvent can influence reaction rates, though the effect is often less pronounced than for reactions involving charged intermediates due to the neutral nature of the reactants and transition state.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, given the high intrinsic reactivity, these reactions are often conducted at room temperature or even cooled to moderate the exothermic nature of the process.

| Factor | Effect on Reaction Rate | Rationale |

| Amine Basicity | Increased | Higher electron density on nitrogen enhances nucleophilicity. |

| Steric Hindrance | Decreased | Bulky substituents impede the nucleophilic attack on the isocyanate carbon. |

| Solvent Polarity | Variable | Aprotic solvents are preferred to avoid side reactions with the isocyanate. |

| Temperature | Increased | Provides molecules with sufficient activation energy to react. |

Table 1: Key Factors Influencing the Rate of Urea Formation.

Experimental Protocol: Synthesis of N-((1,3-benzodioxol-5-yl)methyl)-N'-(n-butyl)urea

This section provides a representative, self-validating protocol for the synthesis of a substituted urea from 5-(isocyanatomethyl)-1,3-benzodioxole and a model primary amine, n-butylamine.

Materials and Equipment

-

5-(isocyanatomethyl)-1,3-benzodioxole (≥97%)

-

n-Butylamine (≥99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Standard purification equipment (e.g., for filtration or column chromatography)

Step-by-Step Methodology

Figure 2: Experimental workflow for the synthesis of N-((1,3-benzodioxol-5-yl)methyl)-N'-(n-butyl)urea.

-

Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with n-butylamine (1.0 equivalent) dissolved in anhydrous THF (approx. 0.2 M concentration). The solution is cooled to 0 °C in an ice bath.

-

Reaction Initiation: 5-(isocyanatomethyl)-1,3-benzodioxole (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the stirred amine solution over 15 minutes. Causality: Dropwise addition at a low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours.

-

Monitoring: The reaction progress is monitored by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The reaction is considered complete upon the disappearance of the limiting reagent (typically the isocyanate). Self-Validation: TLC provides a simple and effective in-process check to ensure the reaction has gone to completion before proceeding to workup.

-

Workup and Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then purified. For many urea formations of this type, the product precipitates from the reaction mixture and can be isolated by simple filtration.[12] If necessary, purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography.

Product Characterization

The synthesized urea product should be characterized using standard analytical techniques to confirm its identity and purity.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The most telling change in the IR spectrum is the disappearance of the strong, sharp isocyanate (-N=C=O) stretching band, typically found around 2240-2280 cm⁻¹.[9] Concurrently, new characteristic peaks for the urea will appear:

-

N-H Stretch: A band (or bands) in the region of 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I band): A strong absorption around 1630-1680 cm⁻¹.

-

N-H Bend (Amide II band): A band in the region of 1550-1640 cm⁻¹.

-

| Functional Group | Typical Wavenumber (cm⁻¹) | Appearance in Reaction |

| Isocyanate (-N=C=O) | 2240 - 2280 | Disappears |

| Amine N-H (stretch) | 3300 - 3500 | Diminishes/Disappears |

| Urea N-H (stretch) | 3300 - 3400 | Appears |

| Urea C=O (stretch) | 1630 - 1680 | Appears |

Table 2: Key IR Absorptions for Monitoring the Reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the product will show characteristic signals for the 1,3-benzodioxole moiety (typically a singlet for the -O-CH₂-O- protons around 5.9-6.0 ppm and signals for the aromatic protons). New signals will include a doublet for the benzylic -CH₂- group adjacent to the urea nitrogen (around 4.2 ppm), signals for the R' group of the amine, and broad signals for the two N-H protons.

-

¹³C NMR: The appearance of a signal for the urea carbonyl carbon in the range of 155-160 ppm is a key indicator of product formation.

-

Safety and Handling of Isocyanates

Isocyanates are toxic and are potent respiratory and skin sensitizers.[13][14] Exposure can lead to occupational asthma, dermatitis, and irritation of the eyes, nose, and throat.[15] All manipulations involving 5-(isocyanatomethyl)-1,3-benzodioxole must be conducted with stringent safety precautions.

-

Engineering Controls: All work must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Thin latex gloves are not suitable.[14]

-

Eye Protection: Safety goggles or a full-face shield must be worn.

-

Lab Coat: A lab coat must be worn to protect from skin contact.

-

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14] Isocyanates react with water, potentially producing CO₂ gas which can lead to pressure buildup in sealed containers.[14] Always handle in a dry environment.

-

Waste Disposal: All isocyanate-contaminated waste must be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

The reaction between 5-(isocyanatomethyl)-1,3-benzodioxole and primary amines is a highly efficient and reliable method for synthesizing N,N'-disubstituted ureas containing the pharmacologically relevant 1,3-benzodioxole scaffold. The reaction proceeds through a rapid nucleophilic addition mechanism, typically under mild, uncatalyzed conditions. By understanding the core principles of reactivity, kinetics, and proper experimental technique, and by adhering to strict safety protocols, researchers can effectively leverage this versatile building block for applications in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical framework to empower scientists in this endeavor.

References

-

Sikka P, Sahu JK, Mishra AK, Hashim SR. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5: 479-483. [Link]

-

Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. The Royal Society of Chemistry. [Link]

-

{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}- thiourea. ResearchGate. (2024). [Link]

-

{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. PMC. (2024). [Link]

-

Reaction of Isocyanates with amines. ResearchGate. [Link]

-

N-1,3-benzodioxol-5-ylurea. PubChem. (2026). [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

-

of the reaction between. AUB ScholarWorks. [Link]

-

Wang, J., Jiang, J., Chen, W., & Bai, Z. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in brief, 7, 1228–1236. [Link]

-

N-(1,3-benzodioxol-5-ylmethyl)-2-thiophenecarboxamide. SpectraBase. [Link]

-

Broxton, T. J., & Deady, L. W. (1982). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (9), 1153-1156. [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. A. (2016). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 154-167. [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. International Journal of ChemTech Research. [Link]

-

Urea Formation. Common Conditions. [Link]

-

Sikka P, Sahu JK, Mishra AK, Hashim SR. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

Safe Use of Di-Isocyanates. BCA. [Link]

-

Si, Y. X., Zhu, P. F., & Zhang, S. L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic letters, 22(22), 9086-9090. [Link]

-

IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

-

Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]

-

{[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. ResearchGate. [Link]

-

Isocyanates: Working Safely. CDPH. [Link]

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

-

Carbylamine Reaction. sathee jee. [Link]

-

Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. ResearchGate. (2018). [Link]

-

Al-Masoudi, N. A., & Al-Salihi, N. A. (2016). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 154-167. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. quora.com [quora.com]

- 11. rsc.org [rsc.org]

- 12. WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved - Google Patents [patents.google.com]

- 13. excli.de [excli.de]

- 14. researchgate.net [researchgate.net]

- 15. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to 5-(isocyanatomethyl)-2H-1,3-benzodioxole: Properties, Safety, and Applications in Scientific Research

This guide provides a comprehensive technical overview of 5-(isocyanatomethyl)-2H-1,3-benzodioxole (CAS No. 71217-46-4), a bifunctional reagent of increasing interest to researchers, scientists, and drug development professionals. Combining a highly reactive isocyanate group with the biologically significant benzodioxole scaffold, this compound offers unique potential in chemical synthesis, bioconjugation, and the development of novel chemical probes. This document will delve into its chemical properties, detailed safety and handling protocols based on current Material Safety Data Sheets (MSDS), and a discussion of its applications, grounded in the principles of its chemical reactivity and the established roles of its constituent moieties.

Compound Profile and Chemical Rationale

This compound, also known as 3,4-(Methylenedioxy)benzyl isocyanate, possesses a molecular structure that strategically combines two key functional groups.[1] Understanding the individual contributions of these groups is fundamental to appreciating the compound's utility and the necessary precautions for its use.

-

The Isocyanate (-N=C=O) Moiety: This functional group is a powerful electrophile, highly susceptible to nucleophilic attack.[2] Its reactivity is the cornerstone of this compound's application as a conjugation agent. The general reactivity order with common biological nucleophiles is: primary amines > secondary amines > alcohols ≈ thiols > water.[2] This predictable reactivity allows for the covalent labeling of proteins, peptides, and other biomolecules at specific residues (e.g., the N-terminus or the epsilon-amino group of lysine).[1][3]

-

The 1,3-Benzodioxole Scaffold: Also known as the methylenedioxyphenyl group, this structural element is prevalent in numerous natural products and pharmacologically active compounds.[4][5] It is recognized for its ability to influence the metabolic stability and pharmacokinetic properties of molecules, often by interacting with cytochrome P450 enzymes.[6] The benzodioxole ring system is found in compounds with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor properties.[4][5][7] Its inclusion in a chemical probe or drug candidate can, therefore, impart desirable biological characteristics.[4]

The combination of these two moieties in this compound creates a versatile tool for researchers. It can be used to covalently link the benzodioxole unit to a target molecule, thereby introducing a label or altering the target's biological properties. This is particularly relevant in proteomics research and the development of targeted therapeutics.[8]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties is presented below for quick reference. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

| Property | Value | Source |

| CAS Number | 71217-46-4 | [8][9][10] |

| Molecular Formula | C₉H₇NO₃ | [8][9][10] |

| Molecular Weight | 177.16 g/mol | [8][9][10] |

| Appearance | Colorless to Yellow Liquid | [8] |

| Purity | Typically ≥97% | [1][2] |

| Acute Oral Toxicity (Category 4) | Harmful if swallowed. For the parent compound, 1,3-benzodioxole, the LD50 (oral, rat) is 580 mg/kg. While not specific to the title compound, this provides an indication of the potential toxicity of the core structure. | [8][9] |

| Acute Dermal Toxicity (Category 4) | Harmful in contact with skin. | [8] |

| Acute Inhalation Toxicity (Category 4) | Harmful if inhaled. | [8] |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [8] |

| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. | [8] |

| Respiratory Sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [8] |

| Skin Sensitization (Category 1) | May cause an allergic skin reaction. | [8] |

| Specific Target Organ Toxicity (Single Exposure) (Category 3) | May cause respiratory irritation. | [8] |

Hazard Identification and Safety Precautions (E-E-A-T in Practice)

As a Senior Application Scientist, my primary directive is to ensure that powerful chemical tools are used safely and effectively. The hazards associated with this compound are significant and demand a rigorous adherence to safety protocols. The causality behind these precautions is rooted in the compound's high reactivity.

GHS Hazard Statements and Pictograms

This compound is classified as hazardous and carries the following GHS pictograms and signal word:

Signal Word: Danger [8]

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

H315: Causes skin irritation.[8]

-

H317: May cause an allergic skin reaction.[8]

-

H319: Causes serious eye irritation.[8]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8]

-

H335: May cause respiratory irritation.[8]

Mandatory Personal Protective Equipment (PPE)

The choice of PPE is a non-negotiable aspect of handling this reagent. The rationale is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield. The isocyanate moiety can cause severe eye irritation.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Breakthrough time and glove thickness should be appropriate for the duration of the task. Always inspect gloves prior to use.[8]

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[8]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood.[11] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] The high reactivity of isocyanates with biological molecules in the respiratory tract can lead to severe sensitization and asthma-like symptoms.[8]

Handling and Storage Protocols

The stability and reactivity of isocyanates dictate strict handling and storage procedures to maintain compound integrity and prevent hazardous reactions.

-

Handling:

-

Work exclusively in a well-ventilated chemical fume hood.

-

Avoid all contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Keep away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[8] The reaction with water is particularly hazardous as it produces an unstable carbamic acid which decomposes to an amine and carbon dioxide gas, potentially leading to pressure buildup in sealed containers.[11]

-

-

Storage:

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms (e.g., difficulty breathing), call a poison center or doctor immediately.[8]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

Application in Research: A Focus on Proteomics

Rationale for Use in Proteomics

The goal of chemical labeling in "bottom-up" proteomics is to covalently attach a tag to peptides generated from a protein digest. This can be used for various purposes, including:

-

Improving ionization efficiency in mass spectrometry.

-

Enabling quantitative analysis by using isotopic versions of the labeling reagent (e.g., heavy and light forms).

-

Introducing a specific functional group for subsequent enrichment or detection.

The isocyanate group of this compound reacts efficiently and specifically with the N-terminal amine of peptides at a neutral to slightly basic pH.[4] This reaction is generally rapid and quantitative, which are key requirements for a reliable labeling strategy in proteomics.[4]

Experimental Workflow: Peptide Labeling for Quantitative Mass Spectrometry

The following protocol is a detailed, step-by-step methodology adapted from established procedures for isocyanate-based peptide labeling.[4][12] It represents a self-validating system where reaction completion can be monitored by mass spectrometry.

Objective: To label a proteolytic digest of a protein sample with this compound for analysis by LC-MS/MS.

Diagram of the Experimental Workflow:

Caption: Workflow for labeling peptides with this compound.

Step-by-Step Methodology:

-

Protein Digestion:

-

Start with a purified protein sample or a complex protein lysate.

-

Perform a standard in-solution or in-gel tryptic digestion to generate peptides.

-

After digestion, desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate completely in a vacuum centrifuge.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 100 mM) in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF). This should be done immediately before use due to the moisture sensitivity of the isocyanate.

-

-

Labeling Reaction:

-

Resuspend the dried peptide sample in a reaction buffer of neutral to slightly basic pH (e.g., 100 mM triethylammonium bicarbonate, pH 7.5-8.0).

-

Add the this compound solution to the peptide mixture. A 10-20 fold molar excess of the reagent over the estimated amount of peptide N-termini is a good starting point for optimization.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by taking a small aliquot, quenching it, and analyzing by MALDI-TOF MS to observe the mass shift in the peptides.

-

-

Quenching and Cleanup:

-

After the desired reaction time, quench any remaining reactive isocyanate by adding a primary amine-containing buffer, such as hydroxylamine or Tris buffer, to a final concentration of ~50 mM.

-

Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Perform a final desalting step using a C18 SPE cartridge to remove excess reagent, quenching buffer, and salts.

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the labeled peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).

-

Analyze the sample using a standard reversed-phase liquid chromatography setup coupled to a tandem mass spectrometer.

-

The resulting MS/MS spectra can be searched against a protein database, including the mass modification of the benzodioxole-methyl group on the peptide N-termini.

-

Disposal of Chemical Waste

The high reactivity of isocyanates necessitates a dedicated waste disposal protocol to neutralize the compound before it is collected by hazardous waste disposal services.[9][11]

Diagram of Isocyanate Waste Neutralization:

Caption: Procedure for the safe neutralization and disposal of isocyanate waste.

Neutralization Protocol:

-

Prepare a Decontamination Solution: In a chemical fume hood, prepare one of the following solutions in a large, open-top container:

-

Neutralize Waste:

-

Slowly and carefully add the isocyanate waste to the decontamination solution with stirring.

-

For contaminated materials like pipette tips and wipes, submerge them in the solution.

-

Do not seal the container. The neutralization reaction generates carbon dioxide gas, which can cause a dangerous pressure buildup in a sealed vessel.[9][11]

-

-

Allow to Stand:

-

Leave the open container in the back of the fume hood for at least 48 hours to ensure the reaction is complete and all CO₂ has dissipated.[9]

-

-

Final Disposal:

-

The neutralized slurry should be collected by a licensed hazardous waste disposal contractor. Ensure the container is properly labeled according to your institution's and local regulations.[11]

-

Conclusion

This compound is a reagent with significant potential for researchers in chemistry and biology, particularly in the areas of drug discovery and proteomics. Its utility is derived from the combination of a highly reactive isocyanate functional group and a biologically relevant benzodioxole core. However, its reactivity also presents considerable hazards. By understanding the chemical principles behind its function and the rationale for the stringent safety protocols outlined in this guide, researchers can harness the power of this molecule effectively and, most importantly, safely. Adherence to these guidelines, in conjunction with a thorough review of the complete Safety Data Sheet and institutional safety policies, is paramount for responsible scientific practice.

References

-

Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265–272. Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

ResearchGate. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

-

ACS Publications. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. Retrieved from [Link]

-

Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Retrieved from [Link]

-

PatSnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]

Sources

- 1. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.be [fishersci.be]

- 9. echemi.com [echemi.com]

- 10. 5-(Isocyanatomethyl)-1,3-benzodioxole, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Solubility of 5-(Isocyanatomethyl)-2H-1,3-benzodioxole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(isocyanatomethyl)-2H-1,3-benzodioxole, a key intermediate in pharmaceutical and chemical synthesis. Given the compound's highly reactive isocyanate functional group, this document emphasizes a theoretical and practical approach to solvent selection and solubility determination. It is intended for researchers, scientists, and drug development professionals who handle this compound. The guide covers the physicochemical properties influencing solubility, a systematic approach to solvent selection, detailed experimental protocols for both qualitative and quantitative solubility determination, and critical safety considerations for handling this reactive molecule.

Introduction: Understanding the Molecule and Its Importance

This compound, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol , is a bifunctional molecule featuring a benzodioxole ring and a highly reactive isocyanate group.[1][2][3] The benzodioxole moiety is a common scaffold in many biologically active compounds and natural products, contributing to a wide range of activities including anti-inflammatory, anticancer, and antioxidant properties. The isocyanate group is a powerful electrophile, enabling the formation of covalent bonds with nucleophiles to create ureas, urethanes, and other derivatives, making it a valuable building block in drug discovery and materials science.

The solubility of this compound is a critical parameter that dictates its utility in various applications, from reaction kinetics in synthetic chemistry to formulation development in the pharmaceutical industry. A thorough understanding of its solubility in different organic solvents is paramount for process optimization, purification, and ensuring reproducible experimental outcomes.

Physicochemical Properties and Predicted Solubility Behavior

Direct, publicly available quantitative data on the solubility of this compound is limited. However, an understanding of its molecular structure allows for a predictive analysis of its solubility.

2.1. The Role of the Benzodioxole Moiety

The 1,3-benzodioxole portion of the molecule is moderately polar.[4] This aromatic, heterocyclic system contributes to its potential for π-π stacking interactions and dipole-dipole interactions. Related benzodioxole structures are known to be more soluble in organic solvents like chloroform and ethanol and have lower solubility in highly polar solvents like water.[4]

2.2. The Impact of the Isocyanate Group

The isocyanate (–N=C=O) group is highly polar and electrophilic. Its reactivity is the most critical factor to consider when selecting a solvent. Isocyanates readily react with any protic solvent, which contains a hydrogen atom bonded to an electronegative atom (e.g., O-H in alcohols and water, N-H in amines).[5][6] This reaction is not a simple dissolution but a chemical transformation of the solute.

Incompatible Solvents (Reactive):

-

Water and Alcohols (e.g., methanol, ethanol): React to form unstable carbamic acids (from water) which decompose to amines, or stable urethanes (from alcohols).[7][8]

-

Primary and Secondary Amines: React vigorously to form ureas.[7][8]

Therefore, for the purpose of determining the true solubility of the intact molecule, protic solvents must be strictly avoided.

2.3. Predicted Solubility in Aprotic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of aprotic organic solvents that can engage in dipole-dipole interactions and solvate both the aromatic ring and the polar isocyanate group.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | These solvents are polar enough to solvate the isocyanate group without reacting. They are good general-purpose solvents for moderately polar organic molecules. |

| Aprotic Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents are excellent at solvating a wide range of organic compounds, including those with polar functional groups. However, trace amounts of water in these hygroscopic solvents can be a concern. |

| Aromatic | Toluene, Xylene | Moderate | These solvents can engage in π-π stacking with the benzodioxole ring. Solubility will depend on the balance with the polar isocyanate group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to High | These are effective solvents for a wide range of organic compounds and are aprotic and relatively inert towards isocyanates. |

| Non-polar | Hexane, Heptane | Low to Insoluble | The high polarity of the isocyanate group will likely make the compound insoluble in non-polar aliphatic hydrocarbons. |

Safe Handling and Storage of this compound

Isocyanates are hazardous chemicals requiring strict safety protocols.

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors, which can cause respiratory irritation and sensitization.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[10]

-

Moisture Control: Isocyanates are sensitive to moisture.[5] Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[8] Use dry solvents and glassware for all experiments.

-

Spill Management: Have a spill kit ready. Small spills can be neutralized with a decontaminant solution (e.g., a mixture of isopropanol, water, and ammonia), which reacts with the isocyanate.[5]

Experimental Determination of Solubility

This section provides step-by-step protocols for determining both qualitative and quantitative solubility.

4.1. Mandatory Workflow for Solvent Selection and Solubility Testing

The following diagram outlines the logical flow for selecting an appropriate solvent and proceeding with solubility tests, emphasizing the critical initial check for reactivity.

Caption: Workflow for solubility testing of this compound.

4.2. Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[11][12]

-

Preparation: Dispense 0.5 mL of the selected dry, aprotic solvent into a small, dry glass vial.

-

Solute Addition: Add approximately 1-2 mg of this compound to the vial.

-

Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution against a dark background.

-

Very Soluble: The solid dissolves completely and rapidly, forming a clear solution.

-

Soluble: The solid dissolves completely.

-

Slightly Soluble: Only a portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Results: Record the observations for each solvent tested.

4.3. Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This "excess solid" method determines the equilibrium solubility at a specific temperature.[13]

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of a chosen dry, aprotic solvent. "Excess" means enough solid remains undissolved to be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., a 25 °C water bath) for at least 24 hours. This allows the solution to reach equilibrium.

-

Separation: After equilibration, allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove all undissolved solids, collecting the clear, saturated filtrate.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume (e.g., 1.0 mL) of the filtrate to the dish.

-

Drying: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature to avoid decomposition of the compound.

-

Final Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the dried solute residue.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dish with residue (mg) - Mass of empty dish (mg)) / Volume of filtrate used (mL)

Summary and Conclusion

The solubility of this compound is governed by its moderately polar benzodioxole structure and its highly reactive isocyanate functional group. Due to its reactivity, protic solvents such as water, alcohols, and amines are unsuitable for solubility determination as they will chemically alter the compound. The molecule is predicted to be most soluble in aprotic polar solvents like THF, acetone, DCM, and DMSO, with moderate solubility in aromatic solvents and poor solubility in non-polar aliphatic solvents.

For practitioners, it is essential to perform solubility tests under strictly anhydrous conditions and to adhere to all safety protocols for handling isocyanates. The experimental protocols provided in this guide offer a systematic and safe approach to determining the qualitative and quantitative solubility of this valuable synthetic intermediate, enabling its effective use in research and development.

References

- Patsnap Eureka. (2025, July 10).

- Safe Work Australia.

- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.

- Fisher Scientific. (2023, September 5).

- EXPERIMENT 1 DETERMIN

- SafeWork NSW.

- Benchchem. (n.d.).

- ChemicalBook. (n.d.). 5-(ISOCYANATOMETHYL)-1,3-BENZODIOXOLE | 71217-46-4.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Fisher Scientific. (n.d.). 5-(Isocyanatomethyl)-1,3-benzodioxole, 97%, Thermo Scientific 250 mg.

- Exp.

- Fisher Scientific. (2025, December 20).

- Santa Cruz Biotechnology. (n.d.). 5-(Isocyanatomethyl)-1,3-benzodioxole | CAS 71217-46-4.

- Fisher Scientific. (2014, December 3).

- TCI Chemicals. (n.d.).

- Fisher Scientific. (2025, December 19).

- BLDpharm. (n.d.).

- Thermo Scientific. (n.d.).

- Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole.

- World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

Sources

- 1. 5-(ISOCYANATOMETHYL)-1,3-BENZODIOXOLE | 71217-46-4 [amp.chemicalbook.com]

- 2. 5-(Isocyanatomethyl)-1,3-benzodioxole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 3. scbt.com [scbt.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. icheme.org [icheme.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.be [fishersci.be]

- 8. fishersci.ca [fishersci.ca]

- 9. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 10. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. lifechemicals.com [lifechemicals.com]

The Synthetic Chemist's Guide to 5-(Isocyanatomethyl)-1,3-benzodioxole: A Versatile Building Block

Introduction: Unlocking Molecular Complexity with a Dual-Functionality Reagent

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-(Isocyanatomethyl)-1,3-benzodioxole, also known by its synonyms 3,4-(Methylenedioxy)benzyl isocyanate or piperonyl isocyanate, has emerged as a reagent of significant interest for researchers in medicinal chemistry and materials science. This compound masterfully combines two critical chemical features into a single, compact molecule: the highly reactive isocyanate group and the biologically significant 1,3-benzodioxole (or methylenedioxyphenyl) scaffold.

The isocyanate moiety (–N=C=O) is a potent electrophile, primed for efficient and high-yield reactions with a wide array of nucleophiles to form stable carbamate and urea linkages. Simultaneously, the 1,3-benzodioxole core is a well-recognized "privileged structure" or pharmacophore, present in numerous natural products and synthetic bioactive compounds, including pharmaceuticals and agrochemicals[1]. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of 5-(isocyanatomethyl)-1,3-benzodioxole, offering field-proven insights for its effective deployment in research and development.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical properties is the foundation of its successful application in synthesis. The key characteristics of 5-(isocyanatomethyl)-1,3-benzodioxole are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 71217-46-4 | [2][3][4] |

| Molecular Formula | C₉H₇NO₃ | [2][4] |

| Molecular Weight | 177.16 g/mol | [2][4] |

| Appearance | Not specified, typically a liquid | - |

| IUPAC Name | 5-(isocyanatomethyl)-1,3-benzodioxole | [3] |

| Synonyms | 1,3-Benzodioxol-5-ylmethyl isocyanate, Piperonyl isocyanate | [3] |

| SMILES | C1OC2=C(O1)C=C(C=C2)CN=C=O | [4] |

| InChI Key | RIUNOJGBBOBVDE-UHFFFAOYSA-N | [4] |